N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide is a synthetic compound that belongs to the class of acetamides and is derived from 4-hydroxycoumarin. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular structure features a chromenone moiety, which is significant in various chemical and biological applications.
The primary source for synthesizing N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide is 4-hydroxycoumarin. The compound is synthesized through a reaction with ethylene diamine in a glacial acetic acid medium, which facilitates the formation of the desired acetamide structure.
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide can be classified as:
The synthesis of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves a straightforward reaction pathway:
The reaction proceeds through the simultaneous N-acetylation of the amino group present in ethylene diamine while forming the chromenone derivative from 4-hydroxycoumarin.
The molecular structure of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide can be represented by its IUPAC name and its structural formula:
Property | Value |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
InChI | InChI=1S/C13H14N2O3/c1... |
InChI Key | XDNWUDRGAFROOP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCCNC1=CC(=O)OC2=CC=CC=C21 |
This structure indicates the presence of an acetamide group attached to an aminoethyl chain linked to a chromenone derivative, which contributes to its biological activity.
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide can undergo several chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed, leading to various products that can be utilized in further synthetic applications.
The mechanism of action for N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves its interaction with biological targets, particularly in antimicrobial and anticancer pathways:
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide exhibits the following physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide has several significant applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1